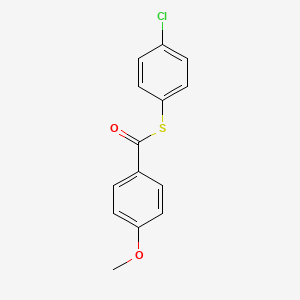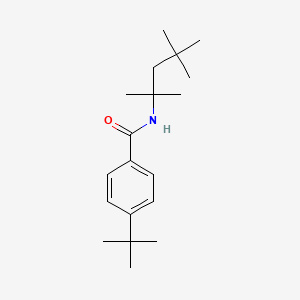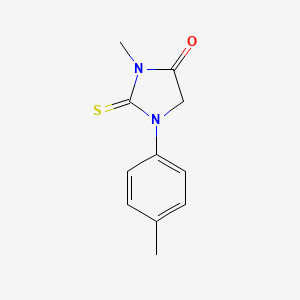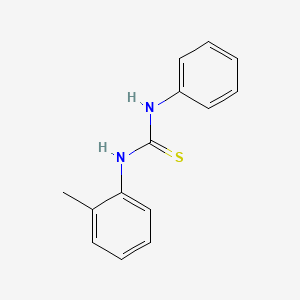
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate, also known as CMCT, is a chemical compound that is widely used in scientific research. It is a thiol-specific reagent that is used to modify cysteine residues in proteins and peptides. CMCT is a highly reactive compound that can form covalent bonds with cysteine residues, leading to changes in protein structure and function.
Aplicaciones Científicas De Investigación
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is widely used in scientific research as a thiol-specific reagent. It is used to modify cysteine residues in proteins and peptides, which can provide valuable insights into protein structure and function. This compound is also used to study the role of cysteine residues in protein-protein interactions and enzyme catalysis. Additionally, this compound can be used to label cysteine residues in proteins for detection and purification purposes.
Mecanismo De Acción
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate reacts with cysteine residues in proteins and peptides through a nucleophilic attack mechanism. The thiol group of the cysteine residue attacks the isothiocyanate group of this compound, leading to the formation of a covalent bond between the two molecules. This covalent bond can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects depending on the specific protein or peptide it is used to modify. In general, this compound can lead to changes in protein structure and function, which can impact cellular processes such as enzyme catalysis and protein-protein interactions. This compound can also be used to label cysteine residues in proteins for detection and purification purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is its high reactivity with cysteine residues, which allows for efficient modification of proteins and peptides. Additionally, this compound can be used to selectively modify cysteine residues in the presence of other amino acids, which can be useful in complex protein mixtures. However, one limitation of this compound is its potential to modify other thiol-containing molecules in the cell, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the use of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate in scientific research. One area of interest is the development of new methods for selective cysteine modification using this compound. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme catalysis. Additionally, this compound can be used in the development of new protein-based therapeutics that rely on cysteine modification for activity.
Métodos De Síntesis
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isothiocyanate with 4-methoxyphenol in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to form this compound. The purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNMIQGMWGOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)


![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)


![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)

![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)

